molecular formula C24H33N5O B11242403 3-Cyclohexyl-1-{4-[4-methyl-6-(phenylamino)pyrimidin-2-yl]piperazin-1-yl}propan-1-one

3-Cyclohexyl-1-{4-[4-methyl-6-(phenylamino)pyrimidin-2-yl]piperazin-1-yl}propan-1-one

Cat. No.: B11242403
M. Wt: 407.6 g/mol
InChI Key: QWAZVCJYNBXUNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclohexyl-1-{4-[4-methyl-6-(phenylamino)pyrimidin-2-yl]piperazin-1-yl}propan-1-one is a complex organic compound that features a cyclohexyl group, a piperazine ring, and a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-1-{4-[4-methyl-6-(phenylamino)pyrimidin-2-yl]piperazin-1-yl}propan-1-one typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic conditions.

    Introduction of the Phenylamino Group: The phenylamino group is introduced via a nucleophilic substitution reaction, where an aniline derivative reacts with the pyrimidine core.

    Formation of the Piperazine Ring: The piperazine ring is formed through a cyclization reaction involving a diamine and a dihaloalkane.

    Attachment of the Cyclohexyl Group: The cyclohexyl group is introduced through a Friedel-Crafts alkylation reaction using cyclohexyl chloride and an aluminum chloride catalyst.

    Final Coupling Step: The final step involves coupling the piperazine derivative with the pyrimidine core under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-1-{4-[4-methyl-6-(phenylamino)pyrimidin-2-yl]piperazin-1-yl}propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can be employed to reduce any double bonds or nitro groups present in the compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides to introduce new substituents on the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

3-Cyclohexyl-1-{4-[4-methyl-6-(phenylamino)pyrimidin-2-yl]piperazin-1-yl}propan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Biological Research: It is used as a probe to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.

    Chemical Biology: It serves as a tool for investigating cellular pathways and mechanisms of action of various biological processes.

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-1-{4-[4-methyl-6-(phenylamino)pyrimidin-2-yl]piperazin-1-yl}propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclohexyl-1-{4-[4-methyl-6-(phenylamino)pyrimidin-2-yl]piperazin-1-yl}propan-1-one is unique due to the presence of both the cyclohexyl and phenylamino groups, which can impart distinct chemical and biological properties. These structural features may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties.

Properties

Molecular Formula

C24H33N5O

Molecular Weight

407.6 g/mol

IUPAC Name

1-[4-(4-anilino-6-methylpyrimidin-2-yl)piperazin-1-yl]-3-cyclohexylpropan-1-one

InChI

InChI=1S/C24H33N5O/c1-19-18-22(26-21-10-6-3-7-11-21)27-24(25-19)29-16-14-28(15-17-29)23(30)13-12-20-8-4-2-5-9-20/h3,6-7,10-11,18,20H,2,4-5,8-9,12-17H2,1H3,(H,25,26,27)

InChI Key

QWAZVCJYNBXUNE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)CCC3CCCCC3)NC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.